molecular formula C10H9ClO3 B1332773 2-Allyloxy-5-chloro-benzoic acid CAS No. 62176-22-1

2-Allyloxy-5-chloro-benzoic acid

Cat. No. B1332773
CAS RN: 62176-22-1
M. Wt: 212.63 g/mol
InChI Key: XAJFEVFAVBYSQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was achieved through a six-step process starting from dimethyl terephthalate, which included nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This suggests that the synthesis of 2-Allyloxy-5-chloro-benzoic acid could similarly involve multiple steps, potentially starting from a simple benzoic acid derivative and introducing the allyloxy and chloro groups through substitution reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . For example, the structure of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid was determined using single-crystal X-ray diffraction . The molecular geometry and conformation can significantly influence the properties and reactivity of the compound. In the case of 2-Allyloxy-5-chloro-benzoic acid, similar techniques could be used to elucidate its structure, with particular attention to the orientation of the allyloxy and chloro substituents.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism . The presence of substituents can affect the reactivity and the types of chemical species present in solution. For 2-Allyloxy-5-chloro-benzoic acid, the allyloxy group could potentially undergo reactions typical of ethers and alkenes, such as nucleophilic substitution or addition reactions, while the chloro group could be reactive towards nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid (1/1) shows that the carboxyl group is twisted away from the attached ring, which affects the compound's intermolecular interactions and, consequently, its melting point, solubility, and other physical properties . The presence of hydrogen bonds, as seen in various benzoic acid derivatives, can also stabilize the crystal structure and influence the compound's properties . For 2-Allyloxy-5-chloro-benzoic acid, factors such as the polarity of the substituents and the potential for hydrogen bonding would be important considerations in determining its physical and chemical properties.

Scientific Research Applications

Synthesis of Industrial Compounds

2-Allyloxy-5-chloro-benzoic acid is not explicitly mentioned but closely related compounds have significant applications in industrial synthesis. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. Using inexpensive starting materials, this compound is prepared in a six-step process with a total yield of 24%, demonstrating scalability and cost-effectiveness in pharmaceutical manufacturing (Zhang et al., 2022).

Photostimulated Reactions and Cyclization

Photostimulated reactions involving aryl chlorides and bromides with benzoate derivatives, including compounds similar to 2-Allyloxy-5-chloro-benzoic acid, can yield reduced products in high yields. For instance, the reaction of 1-allyloxy-2-bromobenzene with reduced ethyl benzoate results in high yields of cyclized reduced products, highlighting the potential of these compounds in chemical synthesis and material science (Vaillard, Postigo & Rossi, 2004).

Mesophase and Liquid Crystal Research

Compounds like 2-Allyloxy-5-chloro-benzoic acid are studied for their mesomorphic phase properties. For example, azobenzene compounds with terminal vinyl groups, similar in structure, have been synthesized and their phase behaviors studied. These compounds, including (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, show mesomorphic phases, which are important in the study of liquid crystals and materials science (Sun, Xu, Zhang & Wu, 2011).

Polymerization and Material Science

Polymerizable benzoic acid derivatives, akin to 2-Allyloxy-5-chloro-benzoic acid, are used in the synthesis of complex polymers. These compounds can form ionic complexes with liquid crystalline properties, making them significant in the development of new materials and nanotechnologies (Kishikawa, Hirai & Kohmoto, 2008).

properties

IUPAC Name

5-chloro-2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJFEVFAVBYSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365367
Record name 2-Allyloxy-5-chloro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyloxy-5-chloro-benzoic acid

CAS RN

62176-22-1
Record name 2-Allyloxy-5-chloro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction of methyl 5-chloro-2-hydroxyl-benzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-Allyloxy-5-chloro-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.96 (s, —CO2H); 7.61 (m, 1 arom. H); 7.52 (m, 1 arom. H); 7.12 (m, 1 arom. H); 5.99 (m, —CH═CH2); 5.47, 5.23 (2 d-like, CH═CH2); 4.62 (d-like, CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.08 (C═O); 155.70; 133.02; 132.25; 129.84; 123.85; 123.36; 117.15; 115.70; 68.91.
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